5-Bromo-2-fluoronicotinonitrile
Overview
Description
5-Bromo-2-fluoronicotinonitrile is an organic compound with the molecular formula C6H2BrFN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine and fluorine atoms on the pyridine ring
Scientific Research Applications
5-Bromo-2-fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-fluoronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-2-fluoronicotinaldehyde oxime with phosphorus oxychloride in chloroform. The reaction mixture is heated at 75°C for 5 hours, followed by extraction and purification to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoronicotinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloronicotinonitrile
- 5-Bromo-2-iodonicotinonitrile
- 5-Bromo-2-methylnicotinonitrile
Uniqueness
5-Bromo-2-fluoronicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and properties compared to other halogenated nicotinonitriles. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
5-bromo-2-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFCBRIICKXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-83-6 | |
Record name | 5-bromo-2-fluoropyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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